molecular formula C7H7BCl2O3 B1530979 2,4-Dichloro-3-methoxyphenylboronic acid CAS No. 944128-90-9

2,4-Dichloro-3-methoxyphenylboronic acid

Cat. No.: B1530979
CAS No.: 944128-90-9
M. Wt: 220.84 g/mol
InChI Key: MXEDURITVCMIOA-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methoxyphenylboronic acid typically involves the reaction of 2,4-dichloro-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

The common reagents used in Suzuki-Miyaura cross-coupling reactions include palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent such as toluene or ethanol, under mild conditions .

Major Products

The major products formed from the Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-methoxyphenylboronic acid is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,4-dichloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEDURITVCMIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674509
Record name (2,4-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944128-90-9
Record name (2,4-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,4-dichloro-3-methoxybenzene (5.12 g, 20 mmol) in diethyl ether cooled to −70° C. was added 2.5M n-butyl lithium (8.8 mL, 22 mmol) in portions keeping the temperature below −60° C. The resulting reaction mixture was then stirred for 10 minutes before triisopropylborate (6.9 mL, 30 mmol) was added in portions keeping the temperature below −60° C. The reaction mixture was then allowed to warm to room temperature and acetyl chloride (60 mmol) was added. The reaction mixture was stirred for an hour at room temperature and concentrated. The residue was partitioned between ethyl acetate and 1N NaOH (40 mL) and the organic phase was extracted with additional 1N NaOH (10 mL). The sodium hydroxide extracts were combined, ice was added, and the solution was acidified to pH 3-4 with concentrated HCl. The product was then extracted with ethyl acetate and the organic phase was dried and concentrated to yield 2,4-dichloro-3-methoxyphenylboronic acid (3.27 g, 14.8 mmol): 1H NMR (CDCl3): δ 8.44 (br s, 2H), 7.42 (d, 1H), 7.15 (d, 1H), 3.8 (s, 3H).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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